1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one
Description
Properties
CAS No. |
31374-56-8 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(oxiran-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C11H10O2/c12-10(11-8-13-11)7-6-9-4-2-1-3-5-9/h1-7,11H,8H2 |
InChI Key |
UVQIXPRSSLHJSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of cinnamaldehyde with a peracid, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring . The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of epoxidation and the use of peracids can be scaled up for larger production. The choice of solvent, temperature control, and purification techniques are critical factors in optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be further oxidized or reduced, depending on the desired transformation. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding diol.
Substitution Reactions: The phenyl group and the propenone moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Nucleophiles: Hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride.
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.
Major Products Formed:
Hydroxy Pyrazoles and Oxazoles: Formed through nucleophilic ring-opening reactions.
Diols: Resulting from reduction of the oxirane ring.
Scientific Research Applications
1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one primarily involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions that form more stable products. This reactivity underlies its utility in various synthetic transformations and its potential biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
Chalcone derivatives vary based on substituents on the aryl rings, which modulate electronic conjugation and reactivity:
- Electron-withdrawing groups (EWGs): Chloro (e.g., 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one, ) increases electrophilicity at the α,β-unsaturated system, enhancing nucleophilic attack susceptibility.
- Electron-donating groups (EDGs) : Hydroxyl (e.g., 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, ) promotes hydrogen bonding and resonance stabilization. In contrast, the epoxide’s oxygen may engage in weaker dipole interactions .
- Amino groups: ((E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one, ) increases basicity and solubility. The epoxide’s polarity may reduce logP compared to nonpolar substituents .
Data Table: Key Properties of Selected Chalcone Derivatives
*Estimated based on substituent contributions.
Q & A
Q. What are the common synthetic routes for 1-(Oxiran-2-yl)-3-phenylprop-2-en-1-one?
The compound is typically synthesized via the Claisen-Schmidt condensation , a base-catalyzed reaction between an acetophenone derivative and an aldehyde. For example:
- A mixture of substituted acetophenone (e.g., 2,4-dihydroxyacetophenone) and benzaldehyde derivatives in ethanol, catalyzed by thionyl chloride (SOCl₂), yields α,β-unsaturated ketones .
- Reaction conditions (solvent, temperature, and catalyst) are optimized to enhance yield and purity. Post-synthesis purification involves recrystallization from acetone or ethanol.
| Example Reaction Conditions |
|---|
| Solvent: Ethanol |
| Catalyst: Thionyl chloride (0.05 mL per 1.1 g substrate) |
| Temperature: Room temperature |
| Yield: ~70–85% after recrystallization |
Q. How is the compound characterized using spectroscopic techniques?
- FT-IR and Raman spectroscopy identify functional groups (e.g., carbonyl C=O stretch at ~1650–1700 cm⁻¹) and π-system conjugation .
- UV-Vis spectroscopy confirms electronic transitions in the α,β-unsaturated ketone system.
- NMR (¹H/¹³C) resolves proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm) and substituent effects .
| Key Spectral Data |
|---|
| C=O stretch (FT-IR): 1675 cm⁻¹ |
| Vinyl protons (¹H NMR): δ 7.2–7.8 (multiplet) |
| Conjugation (UV-Vis): λ_max ~320 nm |
Q. What crystallographic methods are used to determine its molecular structure?
- Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .
- Data collection requires high-resolution crystals (e.g., grown via slow evaporation in chloroform/acetone).
- ORTEP-3 visualizes anisotropic displacement ellipsoids and validates thermal parameters .
Advanced Questions
Q. How can density functional theory (DFT) predict the compound’s reactivity and electronic properties?
- B3LYP/6-311G method calculates molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential surfaces .
- Key parameters:
-
Electrophilicity index (ω) : Predicts sites for nucleophilic attack.
-
Chemical hardness (η) : Indicates stability (higher η = lower reactivity).
DFT Parameters for Analogous Compound HOMO-LUMO gap: 4.2 eV Electrophilicity (ω): 1.8 eV Chemical hardness (η): 2.1 eV
Q. How are contradictions in crystallographic data resolved during refinement?
- WinGX integrates SHELX, SIR, and other tools to cross-validate data .
- Discrepancies (e.g., anomalous thermal parameters) are addressed by:
- Re-examining data scaling and absorption corrections.
- Testing alternative space groups or twin laws.
Q. What molecular docking strategies evaluate its antibacterial activity?
- AutoDock/Vina simulates binding to bacterial targets (e.g., penicillin-binding proteins in Staphylococcus aureus).
- Key steps:
Optimize ligand geometry using DFT.
Define active site residues (e.g., catalytic serine).
Score interactions (hydrogen bonds, van der Waals) .
| Docking Results for Analogous Compound |
|---|
| Binding energy: −7.40 kcal/mol |
| Hydrogen bonds: 3 (carbonyl group to Ser485, Lys606) |
| Hydrophobic interactions: 2 (phenyl ring to Val586) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
